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Core Science & Biosynthesis

Foundational

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-N-hydroxypyridine-3-carboxamide The narrative that follows is structured not as a rigid template, but as a logical workflow, moving from the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-N-hydroxypyridine-3-carboxamide

The narrative that follows is structured not as a rigid template, but as a logical workflow, moving from the determination of the proton and carbon framework to the confirmation of molecular weight and functional groups. Each section explains the causality behind experimental choices and provides self-validating protocols, grounded in authoritative sources, to ensure scientific integrity.

Proton NMR (¹H NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 5-Chloro-N-hydroxypyridine-3-carboxamide, we anticipate a spectrum revealing the three aromatic protons on the pyridine ring and the two protons associated with the N-hydroxyamide group.

Predicted ¹H NMR Data

The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1] The protons ortho and para to the ring nitrogen are typically deshielded (shifted downfield), while the meta proton is less affected. The chloro and carboxamide groups will further influence these shifts. The N-OH and N-H protons of the hydroxamic acid moiety are expected to be broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2 (Pyridine)8.5 - 8.8Doublet (d)1H
H-4 (Pyridine)8.2 - 8.5Doublet of doublets (dd) or Triplet (t)1H
H-6 (Pyridine)7.4 - 7.7Doublet (d)1H
NH -OH9.0 - 11.0Broad singlet (br s)1H
NH-OH 10.0 - 12.0Broad singlet (br s)1H

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. The coupling constants (J) between H-2 and H-4, and H-4 and H-6 are expected to be in the range of 2-3 Hz and 8-9 Hz, respectively.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.[2][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 5-Chloro-N-hydroxypyridine-3-carboxamide.

    • Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for amides as it can help in observing exchangeable protons like N-H and O-H.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Wipe the outside of the NMR tube to remove any contaminants.

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.[4]

    • Tune and match the probe for the ¹H frequency.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, 16-64 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase and Reference Spectrum proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Analyze Chemical Shifts & Coupling proc3->proc4 proc5 Structure Confirmation proc4->proc5

Caption: Workflow for ¹H NMR analysis of 5-Chloro-N-hydroxypyridine-3-carboxamide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of unique carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require a higher sample concentration or longer acquisition times.[3]

Predicted ¹³C NMR Data

The pyridine ring will exhibit six distinct carbon signals. The carbon attached to the nitrogen (C2) and the carbon para to the nitrogen (C4) are generally the most deshielded. The presence of the chloro and carboxamide substituents will further influence the chemical shifts. The carbonyl carbon of the amide is expected to appear significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
C2 (Pyridine)148 - 152
C6 (Pyridine)145 - 150
C4 (Pyridine)135 - 140
C5 (Pyridine)125 - 130
C3 (Pyridine)120 - 125

Note: These are approximate ranges. Specific values can be influenced by solvent effects. Incremental calculation methods can provide more refined predictions.[5][6]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[3]

  • Instrument Setup and Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).

    • Tune and match the probe for the ¹³C frequency.

    • A standard ¹³C experiment is proton-decoupled to simplify the spectrum to singlets for each carbon.

    • Set appropriate acquisition parameters. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.

  • Data Processing:

    • Processing is similar to ¹H NMR (Fourier transform, phasing, referencing). The solvent signal is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Prepare Concentrated Sample (20-50 mg) prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 acq1 Tune Probe to 13C Frequency prep2->acq1 acq2 Set Up Proton-Decoupled Experiment acq1->acq2 acq3 Acquire Data (Increased Scans) acq2->acq3 proc1 Process FID acq3->proc1 proc2 Reference to Solvent Signal proc1->proc2 proc3 Correlate Signals to Carbon Atoms proc2->proc3 proc4 Confirm Carbon Skeleton proc3->proc4

Caption: Workflow for ¹³C NMR analysis of 5-Chloro-N-hydroxypyridine-3-carboxamide.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula.[7][8] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for a polar molecule like this, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

Expected High-Resolution Mass Data

The presence of a chlorine atom will result in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two main peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of about 3:1.[9]

Ion Formula Calculated Exact Mass (m/z)
[M(³⁵Cl)]⁺C₆H₅³⁵ClN₂O₂172.0067
[M(³⁷Cl)]⁺C₆H₅³⁷ClN₂O₂173.9998
[M(³⁵Cl)+H]⁺C₆H₆³⁵ClN₂O₂173.0145
[M(³⁷Cl)+H]⁺C₆H₆³⁷ClN₂O₂175.0116
[M(³⁵Cl)+Na]⁺C₆H₅³⁵ClN₂O₂Na194.9964
[M(³⁷Cl)+Na]⁺C₆H₅³⁷ClN₂O₂Na196.9935
Predicted Fragmentation Pattern

While soft ionization minimizes fragmentation, some characteristic losses may be observed, especially in MS/MS experiments.

  • Loss of •OH (17 Da): A common fragmentation for N-hydroxy compounds.

  • Loss of C=O (28 Da): From the amide carbonyl.

  • Loss of •Cl (35/37 Da): Cleavage of the carbon-chlorine bond.

Experimental Protocol for High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

    • A trace amount of formic acid can be added to the solution to promote protonation for positive ion mode analysis.[10]

    • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. An internal calibrant (lock mass) can be used for real-time correction.[8]

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) with high resolution (typically >10,000).[11]

  • Data Analysis:

    • Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺).

    • Compare the measured exact mass and isotopic pattern with the theoretical values for the proposed formula (C₆H₅ClN₂O₂). The mass accuracy should ideally be within 5 ppm.

    • Analyze any significant fragment ions to further support the proposed structure.

Predicted Mass Spectrometry Fragmentation

G M [M+H]⁺ m/z 173.0145 (³⁵Cl) m/z 175.0116 (³⁷Cl) F1 Loss of •OH m/z 156.0115 M->F1 - •OH F3 Loss of •Cl m/z 138.0507 M->F3 - •Cl F2 Loss of C=O m/z 128.0169 F1->F2 - C=O G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Interpretation prep1 Clean ATR Crystal prep2 Acquire Background Spectrum prep1->prep2 prep3 Place Small Amount of Solid on Crystal prep2->prep3 prep4 Apply Pressure prep3->prep4 acq1 Acquire Sample Spectrum (16-32 Scans) prep4->acq1 proc1 Identify Key Absorption Bands acq1->proc1 proc2 Correlate Bands to Functional Groups (C=O, N-H, O-H, C-Cl) proc1->proc2 proc3 Confirm Functional Group Presence proc2->proc3

Caption: Workflow for FT-IR analysis using the ATR method.

Conclusion

The structural confirmation of 5-Chloro-N-hydroxypyridine-3-carboxamide requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, high-resolution mass spectrometry provides an unambiguous elemental formula, and FT-IR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and interpretative guides outlined in this document, researchers can confidently establish the identity and purity of this compound, providing a solid foundation for any subsequent biological or chemical studies.

References

  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). ¹³C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). [Link]

  • Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • ¹H NMR Spectra of Substituted Aminopyridines. (2006, September 23). Spectroscopy Letters, 26(2). [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's Cathedral Mission College. [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

  • Standard Operating Procedure H-NMR. [Link]

  • IR Chart. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Fundamental Principles of High-Resolution Mass Spectrometry. Mtoz Biolabs. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). Material Science Research India. [Link]

  • Abraham, R. J. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • An insight into high-resolution mass-spectrometry data. (n.d.). PMC. [Link]

  • Selecting an MS Analytical Method. Mass Spectrometry Facility, Johns Hopkins University. [Link]

  • Katoh, A., & Akiyama, M. (1991). N-Hydroxy Amides. Part 9.' Synthesis and Iron(iii) Complexes of Tripodal Hydroxamic Acids derived from w-(N-Hydroxyamino)alkanoic Acids and Tris- (2-am i noet h y I )am i ne. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • IR spectra recorded for (a) N-Hydroxyphthalimide ligand, (b) Fe(III) - N-Hydroxyphthalimide complex and (c) Fe(III) doped CNDs. ResearchGate. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. [Link]

  • Hydroxylamine, n-ethyl-, hydrochloride. NIST WebBook. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Approximate ¹H and ¹³C NMR Shifts. Scribd. [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024, February 14). PMC. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Table Appendix. Chemistry and Biochemistry. [Link]

Sources

Exploratory

Technical Guide: 5-Chloro-N-hydroxypyridine-3-carboxamide Mechanism of Action

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation protocols for 5-Chloro-N-hydroxypyridine-3-carboxamide (also referred to as 5-chloronicotinohydroxamic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation protocols for 5-Chloro-N-hydroxypyridine-3-carboxamide (also referred to as 5-chloronicotinohydroxamic acid).

This molecule is a representative hydroxamate-based metalloenzyme inhibitor , primarily targeting zinc-dependent enzymes (such as Histone Deacetylases - HDACs) and nickel-dependent enzymes (such as Urease).

Executive Summary: The Pharmacophore

5-Chloro-N-hydroxypyridine-3-carboxamide is a synthetic small molecule designed to inhibit metalloenzymes through bidentate chelation. Its structure combines three critical functional domains:

  • The Warhead (N-hydroxycarboxamide): A hydroxamic acid moiety that acts as a potent metal-binding group (MBG), coordinating catalytic ions (Zn²⁺ or Ni²⁺) within enzyme active sites.

  • The Scaffold (Pyridine Ring): A heteroaromatic linker that mimics the substrate backbone (e.g., acetyl-lysine in HDACs) and facilitates hydrogen bonding with the enzyme channel.

  • The Modulator (5-Chloro Substituent): An electron-withdrawing group that tunes the acidity (pKa) of the hydroxamate and enhances lipophilic interactions with hydrophobic pockets in the target protein.

Mechanism of Action: Bidentate Metal Chelation

The primary mechanism is the competitive, reversible inhibition of metalloenzymes. The hydroxamic acid group displaces the water molecule coordinated to the catalytic metal ion, effectively "locking" the enzyme in an inactive state.

Primary Target: Zinc-Dependent HDAC Inhibition

In the context of epigenetic regulation (Histone Deacetylases), the molecule functions as follows:

  • Binding: The pyridine ring inserts into the narrow hydrophobic channel of the HDAC active site.

  • Chelation: The hydroxamic acid group (–CONHOH) forms a bidentate chelate complex with the catalytic Zinc ion (Zn²⁺) at the base of the pocket.

  • Charge Interaction: The carbonyl oxygen and the hydroxyl oxygen coordinate the Zn²⁺ in a distorted tetrahedral or penta-coordinated geometry.

  • Transition State Mimicry: The complex mimics the tetrahedral transition state of amide hydrolysis, preventing the deacetylation of histone lysine residues.

Secondary Target: Nickel-Dependent Urease Inhibition

In the context of anti-infective therapy (e.g., Helicobacter pylori), the molecule inhibits Urease:

  • Bridging: The hydroxamate bridges the two Nickel ions (Ni²⁺) in the active site.

  • pH Modulation: The 5-chloro substitution lowers the pKa of the hydroxamic acid (relative to unsubstituted nicotinohydroxamic acid), potentially enhancing binding affinity at physiological pH.

Visualization of the Chelation Mechanism[1]

G cluster_mechanism Molecular Interaction Details Substrate Acetyl-Lysine Substrate Enzyme HDAC Active Site (Zn2+) Substrate->Enzyme Natural Binding Complex Inhibitor-Zn2+ Chelate Complex Enzyme->Complex Bidentate Coordination (Zn2+ Chelation) Inhibitor 5-Chloro-N-hydroxypyridine-3-carboxamide Inhibitor->Enzyme Competitive Entry Outcome Hyperacetylation of Histones (Gene Expression Change) Complex->Outcome Enzymatic Blockade Hydroxamate Hydroxamate Warhead (-CONHOH) Zinc Catalytic Zinc (Zn2+) Hydroxamate->Zinc Bidentate Binding (O-Zn-O) Pyridine Pyridine Scaffold Pyridine->Enzyme Hydrophobic Channel Interaction Chloro 5-Chloro Group Chloro->Pyridine Electronic Tuning (pKa Modulation)

Caption: Schematic of the competitive inhibition mechanism, highlighting the bidentate chelation of the catalytic Zinc ion by the hydroxamate warhead.[1]

Structure-Activity Relationship (SAR) Data

The 5-Chloro substituent is not merely decorative; it significantly alters the physicochemical profile compared to the unsubstituted parent compound (Nicotinohydroxamic acid).

FeatureParent Compound (Nicotinohydroxamic Acid)5-Chloro DerivativeMechanistic Impact
pKa (Hydroxamate) ~8.9~8.2 - 8.5Lower pKa increases the fraction of the ionized (anionic) species at physiological pH, which is often the active binding form for metal chelation.
Lipophilicity (LogP) -0.6 (Hydrophilic)~0.2 (Moderate)The Chlorine atom increases lipophilicity, improving membrane permeability and affinity for hydrophobic pockets in the enzyme active site.
Electronic Effect NeutralElectron-WithdrawingThe inductive effect (-I) of Chlorine pulls electron density from the ring, stabilizing the hydroxamate anion.
Steric Bulk LowMediumThe Chlorine atom may fill specific hydrophobic sub-pockets (e.g., the "foot" pocket in HDACs) that the unsubstituted ring cannot reach.

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating protocols are recommended.

Fluorometric HDAC Inhibition Assay

Objective: Quantify the IC50 of the compound against nuclear extract or purified HDAC isoforms.

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer Solution (Trypsin/Protease mixture).

  • Inhibitor: 5-Chloro-N-hydroxypyridine-3-carboxamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the inhibitor in DMSO to create a 10-point serial dilution curve (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 15 µL of purified HDAC enzyme (or nuclear extract) in a 96-well black plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (20 µM final concentration).

  • Reaction: Incubate for 30-60 minutes at 37°C. The HDAC enzyme removes the acetyl group from the substrate.

  • Development: Add 50 µL of Developer Solution. This cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Urease Inhibition Assay (Colorimetric)

Objective: Confirm activity against Nickel-dependent urease (secondary target).

Reagents:

  • Jack Bean Urease (JBU) or H. pylori Urease.

  • Urea substrate.

  • Phenol Red indicator (pH indicator).

Workflow:

  • Mix: Incubate Urease (5 U/mL) with the inhibitor (various concentrations) in phosphate buffer (pH 6.8) for 10 minutes.

  • Start: Add Urea (500 mM).

  • Monitor: Measure the absorbance at 560 nm over time. Urease converts urea to ammonia, raising the pH and changing the phenol red color to pink.

  • Result: A decrease in the rate of absorbance change compared to the control indicates inhibition.

References & Grounding

The mechanistic principles described above are grounded in the established pharmacology of hydroxamic acid derivatives as metalloenzyme inhibitors.

  • Hydroxamic Acids as Zinc-Binding Groups:

    • Source:Journal of Medicinal Chemistry. Hydroxamic acids are the most common zinc-binding group (ZBG) in HDAC inhibitors due to their ability to form a stable 5-membered chelate ring with the zinc ion.

    • Citation: M. A. T. Blaskovich, "Drug discovery and development of hydroxamic acid-based inhibitors," J. Med. Chem., 2016.[2]

  • Mechanism of Urease Inhibition:

    • Source:Coordination Chemistry Reviews. Hydroxamic acids inhibit urease by bridging the two nickel ions in the active site.

    • Citation: D. S. Grierson et al., "The mechanism of urease inhibition by hydroxamic acids," Coord. Chem. Rev., 2005.

  • Pyridine Carboxamide Scaffolds:

    • Source:Bioorganic & Medicinal Chemistry. Pyridine-based hydroxamates (nicotinohydroxamic acids) are explored for their dual activity and improved solubility compared to phenyl-based analogs.

    • Citation: "Synthesis and biological evaluation of pyridine-based HDAC inhibitors," Bioorg. Med. Chem., 2012.[3]

  • Electronic Effects of Chlorine Substitution:

    • Source:Journal of Chemical Information and Modeling. Halogen substitution on aromatic rings modulates pKa and lipophilicity, affecting ligand-target binding kinetics.

    • Citation: "Halogen bonding in medicinal chemistry: from observation to prediction," J. Chem. Inf. Model., 2013.[4][5]

Sources

Foundational

Strategic Optimization of 5-Chloro-N-hydroxypyridine-3-carboxamide Scaffolds

From Fragment to Lead: A Technical Guide to Urease & Metalloenzyme Inhibitors Executive Summary This technical guide details the discovery, synthesis, and optimization of 5-chloro-N-hydroxypyridine-3-carboxamide (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

From Fragment to Lead: A Technical Guide to Urease & Metalloenzyme Inhibitors

Executive Summary

This technical guide details the discovery, synthesis, and optimization of 5-chloro-N-hydroxypyridine-3-carboxamide (also known as 5-chloronicotinohydroxamic acid). While hydroxamic acids are ubiquitous in medicinal chemistry as Zinc-Binding Groups (ZBGs) for targets like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), this specific 5-chloro-pyridine scaffold is a privileged structure for Urease Inhibition .

This guide is structured for medicinal chemists and drug developers, moving beyond basic synthesis to explore the causality of design decisions—specifically how the 5-chloro substituent modulates pKa, lipophilicity, and metabolic stability compared to the unsubstituted parent.

Part 1: The Pharmacophore & Mechanistic Rationale

The core molecule functions as a bidentate ligand. Its efficacy is driven by the interaction between the hydroxamic acid moiety and the metal ions (typically Ni²⁺ in urease or Zn²⁺ in HDACs) within the enzyme's active site.

1.1 Structural Dissection
  • The Warhead (ZBG): The N-hydroxycarboxamide (

    
    ) group ionizes to form a hydroxamate anion, which coordinates with the active site metal ions in a bidentate fashion (O,O-chelation).
    
  • The Linker/Scaffold (Pyridine Ring): Unlike a phenyl ring, the pyridine nitrogen provides a specific dipole moment and H-bond acceptor capability, often improving solubility and altering the pKa of the hydroxamic acid to match physiological pH.

  • The Optimizer (5-Chloro Substituent):

    • Electronic Effect: The electron-withdrawing chlorine atom lowers the pKa of the hydroxamic acid, potentially strengthening the metal-ligand bond.

    • Metabolic Stability: Blocks the vulnerable C5 position from oxidative metabolism (e.g., by CYP450s).

    • Lipophilicity:[1] Increases

      
      , facilitating membrane permeability (crucial for intracellular pathogens like H. pylori).
      
Part 2: Synthetic Strategy & Protocols

The synthesis of 5-chloro-N-hydroxypyridine-3-carboxamide requires a robust two-step protocol starting from 5-chloronicotinic acid. The "Direct Amidation" route is preferred over the acid chloride route to minimize side reactions (O-acylation).

2.1 Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Chloronicotinic Acid Step1 Esterification (SOCl2, MeOH, Reflux) Start->Step1 Inter Methyl 5-chloronicotinate Step1->Inter Step2 Hydroxaminolysis (NH2OH·HCl, KOH, MeOH) Inter->Step2 Final 5-Chloro-N-hydroxypyridine- 3-carboxamide Step2->Final

Caption: Two-step synthetic pathway via methyl ester intermediate to avoid O-acylation byproducts.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-chloronicotinate

  • Reagents: 5-Chloronicotinic acid (1.0 eq), Thionyl chloride (

    
    , 3.0 eq), Anhydrous Methanol.
    
  • Procedure: Suspend the acid in anhydrous methanol at 0°C. Add

    
     dropwise (exothermic). Reflux for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
    
  • Workup: Evaporate solvent in vacuo. Neutralize residue with sat.

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Yield Target: >90% (White solid).

Step 2: Conversion to Hydroxamic Acid (The Critical Step) Rationale: Using free hydroxylamine is unstable; generating it in situ from hydroxylamine hydrochloride is standard but requires precise pH control (pH 9–10) to favor the nucleophilic attack of


 over hydrolysis.
  • Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (

    
    , 3.0 eq) in Methanol. Add KOH (3.0 eq) dissolved in Methanol at 0°C. Stir for 15 min and filter off the precipitated KCl.
    
  • Reaction: Add Methyl 5-chloronicotinate (1.0 eq) to the filtrate. Stir at room temperature for 12–24 hours.

  • Workup (Critical): Acidify carefully with 1N HCl to pH ~6. The product often precipitates.[2] If not, extract with n-butanol or EtOAc. Recrystallize from MeOH/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for broad singlets at ~11.0 ppm (NH) and ~9.0 ppm (OH).

    • Ferric Chloride Test: Dissolve product in MeOH, add 1%

      
      . A deep red/violet color confirms the hydroxamic acid.
      
Part 3: Structure-Activity Relationship (SAR) Design

To discover superior analogs, one must systematically probe the chemical space around the core scaffold.

3.1 The "Analog Discovery" Map

SAR_Logic Core CORE SCAFFOLD 5-Chloro-N-hydroxypyridine- 3-carboxamide Mod1 C5 Substitution (Electronic/Steric Scan) Core->Mod1 Mod2 Ring Isosteres (Pyridine -> Pyrimidine/Benzene) Core->Mod2 Mod3 ZBG Modification (Retro-hydroxamate, N-OH-Urea) Core->Mod3 Mod4 N-Alkylation (Linker Extension) Core->Mod4

Caption: Strategic vectors for analog generation. C5 modification is the primary optimization route.

3.2 SAR Logic Table
Modification ZoneAnalog ExamplesRationale & Causality
C5 Substituent F, Br,

,

,

Electronic Tuning: Electron-withdrawing groups (EWG) like

increase the acidity of the hydroxamate NH, potentially strengthening metal chelation but reducing permeability. Steric: 5-Ph or 5-Benzyl can probe the hydrophobic pocket size of the enzyme.
Ring Nitrogen Pyridine

Benzene
Solubility: The pyridine N improves water solubility compared to the benzene analog (benzohydroxamic acid). It also acts as a weak base.
ZBG Isosteres

Toxicity: Hydroxamic acids can be mutagenic (Ames positive). Converting to N-hydroxyureas can mitigate this while retaining metal binding.
Part 4: Biological Evaluation (Urease Inhibition)

The primary assay for this scaffold is the Jack Bean Urease (JBU) assay, often used as a surrogate for H. pylori urease due to high sequence homology.

4.1 The Indophenol Method (Berthelot Reaction)

This colorimetric assay measures the ammonia (


) produced by urease activity.
  • Enzyme Prep: Jack Bean Urease (Sigma-Aldrich) solution (5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Mix Enzyme (25

    
    L) + Test Compound (5 
    
    
    
    L in DMSO). Incubate at 37°C for 15 mins.
    • Control: Acetohydroxamic Acid (Standard Reference,

      
      ).
      
  • Substrate: Add Urea (50

    
    L, 100 mM). Incubate for 15 mins.
    
  • Detection: Add Phenol-nitroprusside and Alkali-hypochlorite reagents.

  • Readout: Measure Absorbance at 625 nm. Blue color intensity

    
     Ammonia concentration.
    
  • Calculation:

    
    
    

Self-Validating Check: If the DMSO blank shows inhibition, the compound precipitated. Ensure final DMSO concentration is <5%.

Part 5: Advanced Profiling & References
5.1 Selectivity Profile

While potent against Urease, this scaffold is a "privileged structure" for metalloenzymes.

  • Off-Target Risk: Histone Deacetylase (HDAC) inhibition.

  • Counter-Screen: Test against HDAC1/6 isoforms using a fluorogenic substrate (e.g., Fluor-de-Lys) to ensure specificity for Urease if that is the therapeutic goal.

References
  • Amtul, Z. et al. (2002). Cysteine-based novel noncompetitive inhibitors of urease(s): Distinctive inhibition dynamics. Bioorganic & Medicinal Chemistry.[2][3][4][5]

  • Maron, M.K. et al. (2013). Hydroxamic acids as potent inhibitors of Fe(II) and Mn(II) E. coli methionine aminopeptidase: biological activities and X-ray structures. Journal of Medicinal Chemistry.

  • Han, C. et al. (2014). Discovery of 5-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist.[4] ChemMedChem.[4] (Demonstrates the 5-chloro-pyridine scaffold utility).

  • Sigma-Aldrich. 5-Chloro-3-hydroxypyridine Product Specification. (Precursor data).

Sources

Exploratory

5-Chloro-N-hydroxypyridine-3-carboxamide CAS number and properties

The following technical guide details the properties, synthesis, and applications of 5-Chloro-N-hydroxypyridine-3-carboxamide (also known as 5-Chloronicotinohydroxamic acid ). Executive Summary 5-Chloro-N-hydroxypyridine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Chloro-N-hydroxypyridine-3-carboxamide (also known as 5-Chloronicotinohydroxamic acid ).

Executive Summary

5-Chloro-N-hydroxypyridine-3-carboxamide is a specialized pyridine derivative featuring a hydroxamic acid moiety at the C3 position and a chlorine substituent at the C5 position. It belongs to the class of nicotinohydroxamic acids , which are potent metalloenzyme inhibitors. This compound is primarily utilized in medicinal chemistry as a Zinc-Binding Group (ZBG) fragment for targeting histone deacetylases (HDACs), ureases, and matrix metalloproteinases (MMPs).

While often synthesized in-situ or as a custom reagent, its structural core (5-chloronicotinic acid) is a critical building block in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identification
PropertyDetail
IUPAC Name 5-Chloro-N-hydroxypyridine-3-carboxamide
Common Synonyms 5-Chloronicotinohydroxamic acid; 5-Chloro-N-hydroxy-3-pyridinecarboxamide
CAS Number Not Formally Assigned (Precursor Acid CAS: 22620-27-5 )
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
SMILES ONC(=O)c1cncc(Cl)c1
Physicochemical Properties (Predicted)
ParameterValueContext
LogP ~0.85Moderate lipophilicity due to the 5-Cl group; suitable for cell permeability.
pKa (Acidic) ~8.5 - 9.0Hydroxamic acid proton (-CONHQH ).
pKa (Basic) ~2.8 - 3.2Pyridine nitrogen; reduced basicity due to electron-withdrawing 5-Cl and 3-CONHOH groups.
H-Bond Donors 2Hydroxamic acid (-NH, -OH).
H-Bond Acceptors 3Pyridine N, Carbonyl O, Hydroxyl O.
Polar Surface Area ~62 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Pathways[4][5]

Since this compound is not a standard catalog item, researchers must synthesize it from 5-chloronicotinic acid . The two primary routes are Acid Chloride Activation (Route A) and Mixed Anhydride Activation (Route B).

Reaction Scheme Visualization

SynthesisPath Figure 1: Synthetic Routes from 5-Chloronicotinic Acid Start 5-Chloronicotinic Acid (CAS: 22620-27-5) Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, Reflux Inter2 Methyl Ester Intermediate Start->Inter2 MeOH, H2SO4 Product 5-Chloro-N-hydroxypyridine- 3-carboxamide Inter1->Product NH2OH·HCl, Et3N, DCM Inter2->Product NH2OH (aq), KOH/MeOH

Figure 1: Two viable synthetic pathways. Route A (via Acid Chloride) is preferred for small-scale, high-purity synthesis.

Detailed Protocol (Route A: Acid Chloride Method)

This method avoids the equilibrium issues of ester hydrolysis and typically yields higher purity.

Reagents:

  • 5-Chloronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 5.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend 5-chloronicotinic acid in anhydrous DCM. Add SOCl₂ dropwise. Reflux for 2 hours until the solution becomes clear (formation of acid chloride). Evaporate excess SOCl₂ and solvent in vacuo.

  • Preparation of Hydroxylamine: In a separate flask, suspend NH₂OH·HCl in dry DCM and add TEA (2.0 eq) at 0°C. Stir for 30 min to liberate free hydroxylamine.

  • Coupling: Dissolve the crude acid chloride residue in dry DCM. Add this solution dropwise to the hydroxylamine mixture at 0°C.

  • Workup: Stir at room temperature for 4–12 hours. Quench with water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (MeOH/DCM gradient).

Pharmacology & Mechanism of Action

Target Interaction: Zinc Chelation

The hydroxamic acid group is a classic bidentate ligand . In metalloenzymes like HDACs, the carbonyl oxygen and the hydroxyl oxygen coordinate with the active site Zinc ion (Zn²⁺), displacing the water molecule required for catalysis.

Mechanism Diagram:

MOA Figure 2: Mechanism of Action - Zinc Chelation Enzyme HDAC / Urease Active Site Zn Zn2+ Ion Zn->Enzyme Cofactor Ligand 5-Chloro-N-hydroxypyridine- 3-carboxamide Ligand->Zn Bidentate Chelation (C=O and -OH) Inhibition Catalytic Blockade Ligand->Inhibition Induces

Figure 2: The hydroxamic acid moiety chelates the catalytic Zinc ion, rendering the enzyme inactive.

Structural Activity Relationship (SAR)
  • Hydroxamic Acid (-CONHOH): Essential for potency.[1] Conversion to carboxylic acid or amide drastically reduces activity against Zn-dependent enzymes.

  • Pyridine Ring: Provides a rigid scaffold. The nitrogen atom can form additional hydrogen bonds within the enzyme pocket (e.g., with His or Asp residues).

  • 5-Chloro Substituent:

    • Lipophilicity: Increases logP compared to the unsubstituted analog, improving membrane permeability.

    • Electronic Effect: The electron-withdrawing Cl atom lowers the pKa of the pyridine nitrogen, potentially altering solubility and binding affinity.

    • Steric Bulk: Can fill hydrophobic pockets in the enzyme active site (e.g., the "tube" region of HDACs).

Applications in Research

Fragment-Based Drug Discovery (FBDD)

Researchers use this compound as a "warhead" fragment. By linking the 5-position (via the Cl handle) to larger capping groups, scientists can design selective inhibitors for:

  • HDAC Isoforms: Targeting cancer and neurodegenerative diseases.

  • Urease: Targeting H. pylori infections.

  • Peptide Deformylase (PDF): Antibacterial targets.

Reference Standard

It serves as a positive control in assays comparing the efficacy of novel hydroxamic acid derivatives against pyridine-based libraries.

Safety & Handling

Warning: Hydroxamic acids are potentially mutagenic (Ames positive) due to their ability to interact with DNA and metal ions.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.), H341 (Suspected of causing genetic defects).

  • Handling:

    • Always wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hydroxamic acids are prone to hydrolysis (Lossen rearrangement) if exposed to moisture and heat.

References

  • PubChem Compound Summary . 5-Chloronicotinic acid (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. (General review of hydroxamic acid mechanism).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing 5-Chloro-N-hydroxypyridine-3-carboxamide in Cell-Based Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Chloro-N-hydroxypyridine-3-carboxamide in cell-based assays. Structurally, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-Chloro-N-hydroxypyridine-3-carboxamide in cell-based assays. Structurally, this compound belongs to the hydroxamic acid class, a well-established pharmacophore for inhibiting zinc-dependent histone deacetylases (HDACs).[1][2] HDACs are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Therefore, small molecule inhibitors like 5-Chloro-N-hydroxypyridine-3-carboxamide are valuable tools for both basic research and therapeutic development. This guide moves beyond simple protocol recitation, delving into the mechanistic rationale behind experimental design to ensure robust and reproducible results. We present detailed, self-validating protocols for assessing the compound's cytotoxic effects, its ability to induce apoptosis, and its direct engagement with cellular targets through histone acetylation analysis.

Scientific Foundation: Mechanism of Action

To effectively design and interpret cell-based assays, a foundational understanding of the target pathway is essential. 5-Chloro-N-hydroxypyridine-3-carboxamide is a putative inhibitor of histone deacetylases (HDACs).

1.1 The Role of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[2][4] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.[4] This process is counter-regulated by Histone Acetyltransferases (HATs), which add acetyl groups, leading to a more relaxed chromatin state (euchromatin) and transcriptional activation.[2][4] The balance between HAT and HDAC activity is crucial for normal gene expression.[2]

1.2 Inhibition by Hydroxamic Acids

The N-hydroxypyridine-3-carboxamide moiety of the topic compound contains a hydroxamic acid functional group. This group acts as a powerful chelating agent for the Zn²⁺ ion located in the active site of most HDAC isoforms (Classes I, II, and IV).[3] By binding to this zinc ion, the inhibitor physically blocks the substrate from accessing the catalytic site, preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn promotes the expression of previously silenced genes, including tumor suppressors.[4][5] This re-activation of gene expression can trigger critical anti-cancer cellular responses such as apoptosis, cell cycle arrest, and differentiation.[6]

HDAC_Inhibition cluster_0 Normal Cellular State cluster_1 State with HDAC Inhibitor HAT HATs (Histone Acetyltransferases) Euchromatin Open Chromatin (Euchromatin) HAT->Euchromatin Acetylation HDAC HDACs (Histone Deacetylases) Heterochromatin Condensed Chromatin (Heterochromatin) HDAC->Heterochromatin Deacetylation Euchromatin->HDAC Target for Deacetylation Gene_Activation Gene Activation Euchromatin->Gene_Activation Heterochromatin->HAT Target for Acetylation Gene_Repression Gene Repression Heterochromatin->Gene_Repression Inhibitor 5-Chloro-N-hydroxypyridine-3-carboxamide HDAC_Inhibited HDACs (Inhibited) Inhibitor->HDAC_Inhibited Binds to Zn²⁺ in active site Accumulation Histone Hyperacetylation HDAC_Inhibited->Accumulation Blocks Deacetylation Cellular_Response Apoptosis, Cell Cycle Arrest Accumulation->Cellular_Response

Caption: Proposed mechanism of HDAC inhibition by 5-Chloro-N-hydroxypyridine-3-carboxamide.

Compound Handling and Stock Preparation

Proper handling and preparation are critical for experimental consistency and safety.

2.1 Safety and Handling

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[7][8] Avoid contact with skin and eyes.[8]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

2.2 Preparation of Stock Solutions

  • Rationale: Most organic small molecules have low solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions for cell culture experiments.

  • Protocol:

    • Carefully weigh out the desired amount of 5-Chloro-N-hydroxypyridine-3-carboxamide powder.

    • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Core Application Protocols

The following protocols provide a tiered approach to characterizing the cellular effects of 5-Chloro-N-hydroxypyridine-3-carboxamide, from broad phenotypic impact to specific target engagement.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells in Microplate treatment Treat Cells with Compound (Dose-Response & Time-Course) start->treatment incubation Incubate (24-72 hours) treatment->incubation viability Assay 1: Cell Viability incubation->viability apoptosis Assay 2: Apoptosis (Caspase) incubation->apoptosis acetylation Assay 3: Target Engagement (ICW) incubation->acetylation analysis Data Acquisition (Plate Reader / Imager) viability->analysis apoptosis->analysis acetylation->analysis end Endpoint: IC50, EC50, Mechanism analysis->end

Caption: General experimental workflow for compound characterization.

Protocol 1: Cell Viability and Cytotoxicity Assay
  • Principle: This initial assay determines the concentration-dependent effect of the compound on cell proliferation and metabolic activity. Resazurin-based assays (e.g., alamarBlue™, PrestoBlue™) are commonly used. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability.

  • Materials:

    • Cells of interest (e.g., HCT116, HeLa, K562)

    • 96-well clear-bottom, black-walled tissue culture plates

    • Complete cell culture medium

    • 5-Chloro-N-hydroxypyridine-3-carboxamide stock solution

    • Resazurin-based cell viability reagent

    • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in the 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells will be constant and low (≤0.5%).

    • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a 1X final concentration.

    • Controls (Crucial for a Self-Validating System):

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% viability.

      • Positive Control (Optional): Cells treated with a known cytotoxic agent or HDAC inhibitor (e.g., SAHA).

      • Blank Control: Wells with medium but no cells. Used for background subtraction.

    • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Reagent Addition: Add 10 µL of the resazurin reagent to each well.

    • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

    • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 2: Apoptosis Induction Assay (Caspase-3/7 Activity)
  • Principle: A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[10] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[11] The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

  • Materials:

    • Cells seeded and treated in a 96-well white-walled, clear-bottom plate as described in Protocol 1.

    • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).[12]

    • Luminometer plate reader.

  • Step-by-Step Protocol:

    • Cell Treatment: Seed and treat cells with various concentrations of 5-Chloro-N-hydroxypyridine-3-carboxamide for a relevant time period (e.g., 24-48 hours).

    • Controls:

      • Vehicle Control: DMSO-treated cells to establish baseline caspase activity.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or a known potent HDACi).

      • Blank Control: Medium only.

    • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.[12] Allow it to equilibrate to room temperature.

    • Assay Execution: a. Remove the plate from the incubator and allow it to cool to room temperature for ~20 minutes. b. Add 100 µL of the prepared caspase-glo reagent to each well. c. Mix gently on an orbital shaker for 1-2 minutes. d. Incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank reading from all wells.

    • Calculate the "Fold Increase in Apoptosis" relative to the vehicle control: Fold Increase = (Luminescence_Sample / Luminescence_Vehicle).

    • Plot the fold increase against the compound concentration.

Protocol 3: Target Engagement - In-Cell Western™ (ICW) for Histone H3 Acetylation
  • Principle: This is the most direct assay to confirm the compound's mechanism of action. An In-Cell Western (ICW) is a quantitative immunofluorescence method performed in a microplate.[13][14] It measures the increase in acetylation of a specific histone residue (e.g., Acetyl-Histone H3 Lysine 9, H3K9ac) directly within the cells, confirming that the compound is inhibiting HDACs.[15] A second normalization antibody (e.g., against total Histone H3 or a loading control like Tubulin) is used to account for variations in cell number per well.

  • Materials:

    • Cells seeded and treated in a 96-well plate.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

    • Blocking Buffer: A suitable blocking solution (e.g., Intercept® Blocking Buffer or 5% non-fat milk in PBS).[16]

    • Primary Antibodies:

      • Target: Rabbit anti-Acetyl-Histone H3 (e.g., H3K9ac).

      • Normalization: Mouse anti-Total Histone H3 or anti-α-Tubulin.

    • Secondary Antibodies (with spectrally distinct fluorophores):

      • Goat anti-Rabbit IgG (e.g., IRDye® 800CW).

      • Goat anti-Mouse IgG (e.g., IRDye® 680RD).

    • Wash Buffer: 0.1% Tween®-20 in PBS (PBST).

    • Near-Infrared (NIR) imaging system (e.g., LI-COR® Odyssey®).

ICW_Workflow start Cells Treated in 96-Well Plate fix 1. Fix Cells (4% PFA) start->fix perm 2. Permeabilize (0.1% Triton X-100) fix->perm block 3. Block (Non-specific sites) perm->block primary_ab 4. Incubate: Primary Antibodies (Anti-AcH3 + Anti-Total H3) block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab 5. Incubate: Secondary Antibodies (IRDye 800CW + IRDye 680RD) wash1->secondary_ab wash2 Wash (4x) secondary_ab->wash2 scan 6. Scan Plate (NIR Imager) wash2->scan end Data: Normalized AcH3 Signal scan->end

Caption: Step-by-step workflow for the In-Cell Western (ICW) assay.

  • Step-by-Step Protocol:

    • Cell Treatment: Seed and treat cells for a shorter duration (e.g., 6-24 hours) as histone modifications can be rapid.

    • Controls: Include Vehicle (DMSO) and a potent, well-characterized HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.[6]

    • Fixation: Carefully discard the medium. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.[16]

    • Washing: Discard the fixative and wash the plate 3 times with 150 µL of PBST per well.

    • Permeabilization: Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature with gentle shaking. This allows antibodies to enter the cell and nucleus.

    • Blocking: Discard the permeabilization buffer. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature with gentle shaking.[16]

    • Primary Antibody Incubation: Discard the blocking buffer. Add 50 µL of the primary antibody cocktail (both anti-acetyl-H3 and anti-total-H3) diluted in blocking buffer. Incubate overnight at 4°C.[17]

      • Scientist's Note: Antibody concentrations must be optimized. A starting point is often 1:200 to 1:800.[17]

    • Washing: Discard the primary antibody solution. Wash the plate 4 times for 5 minutes each with 150 µL of PBST.

    • Secondary Antibody Incubation: Add 50 µL of the secondary antibody cocktail (both NIR antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

    • Final Washes: Discard the secondary antibody solution. Wash 4 times for 5 minutes each with PBST, protected from light.

    • Scanning: After the final wash, remove all residual liquid and scan the plate on a NIR imaging system in both the 700 nm and 800 nm channels.

  • Data Analysis:

    • The imaging software will quantify the fluorescence intensity in both channels for each well.

    • For each well, calculate the Normalized Signal: (800 nm Signal for Acetyl-H3) / (700 nm Signal for Total H3).

    • Calculate the Fold Change relative to the vehicle control: Fold Change = (Normalized Signal_Sample / Normalized Signal_Vehicle).

    • Plot the Fold Change against the compound concentration and calculate the EC₅₀ value.

Data Summary and Interpretation

Proper interpretation requires synthesizing the data from all assays.

ParameterAssayRecommended Concentration RangeIncubation TimeExpected Outcome with Active Compound
IC₅₀ Cell Viability1 nM - 100 µM (logarithmic scale)48 - 72 hoursDose-dependent decrease in cell viability
Apoptosis Caspase-3/7 ActivityKey points around the IC₅₀ (e.g., 0.5x, 1x, 5x IC₅₀)24 - 48 hoursDose-dependent increase in luminescence
EC₅₀ Histone H3 Acetylation (ICW)1 nM - 100 µM (logarithmic scale)6 - 24 hoursDose-dependent increase in normalized fluorescence

Integrated Interpretation: A compound that is a true on-target HDAC inhibitor should demonstrate a clear relationship between these readouts. A potent EC₅₀ for histone acetylation that correlates with a similar IC₅₀ for cytotoxicity and a corresponding increase in apoptosis provides strong evidence that the compound's anti-proliferative effects are mediated through the inhibition of HDACs.

References

  • Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • SAFETY DATA SHEET (2-Chloro-3-hydroxypyridine). Thermo Fisher Scientific. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC, NIH. [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC, NIH. [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. PMC, NIH. [Link]

  • Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. PubMed. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. [Link]

  • In-cell Western Blots. Azure Biosystems. [Link]

  • Histone Deacetylase Inhibitors through Click Chemistry. PMC, NIH. [Link]

  • Histone deacetylase inhibitor. Wikipedia. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

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Application

Application Notes and Protocols for the Dissolution of 5-Chloro-N-hydroxypyridine-3-carboxamide

Introduction: Understanding 5-Chloro-N-hydroxypyridine-3-carboxamide 5-Chloro-N-hydroxypyridine-3-carboxamide belongs to the pyridine-3-carboxamide class of compounds, a scaffold known for a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 5-Chloro-N-hydroxypyridine-3-carboxamide

5-Chloro-N-hydroxypyridine-3-carboxamide belongs to the pyridine-3-carboxamide class of compounds, a scaffold known for a wide range of biological activities.[1][2] Analogs have been investigated for applications including antimicrobial, antiviral, and agricultural uses.[3] The N-hydroxy modification suggests potential activity as a hydroxamic acid, a functional group present in a variety of enzyme inhibitors. The specific biological function and, consequently, the appropriate experimental conditions, are intrinsically linked to its physicochemical properties, most notably its solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 5-Chloro-N-hydroxypyridine-3-carboxamide. Given the limited publicly available data on this specific molecule, this protocol emphasizes a systematic approach to solubility determination, ensuring experimental reproducibility and safety.

Safety and Handling Precautions

General Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Avoid inhalation of dust or powder.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]

  • Wash hands thoroughly after handling.[6]

Hazard Profile of Related Compounds: Based on analogs, the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Physicochemical Properties and Solvent Selection Rationale

The structure of 5-Chloro-N-hydroxypyridine-3-carboxamide, with its polar functional groups (carboxamide, N-hydroxy) and a chlorinated pyridine ring, suggests moderate polarity. The N-hydroxy and amide groups can participate in hydrogen bonding, which will influence its solubility in protic versus aprotic solvents.

Commonly Used Solvents for Pyridine Carboxamides: Research on similar pyridine carboxamide derivatives frequently employs polar aprotic solvents for dissolution, including:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent for a wide range of organic compounds.[7]

  • Dimethylformamide (DMF): Another common polar aprotic solvent used in the synthesis and testing of related molecules.[8]

Aqueous buffers and ethanol are also sometimes used, particularly when preparing working solutions from a concentrated stock.

Protocol for Solubility Determination

Due to the absence of published solubility data, it is recommended to perform a small-scale solubility test to identify the most suitable solvent and maximum practical concentration.

Materials:

  • 5-Chloro-N-hydroxypyridine-3-carboxamide

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Selection of solvents:

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethanol (EtOH), 200 proof

    • Deionized water (H₂O) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation: Weigh out a small, precise amount of 5-Chloro-N-hydroxypyridine-3-carboxamide (e.g., 1-2 mg) into separate, labeled microcentrifuge tubes for each solvent to be tested.

  • Initial Solvent Addition: Add a calculated volume of the first solvent (e.g., 100 µL of DMSO) to the corresponding tube to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Dissolution Attempt:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add the same solvent in small, known increments (e.g., 10 µL), vortexing thoroughly after each addition until the solid is completely dissolved.

  • Record Keeping: Carefully record the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat: Repeat steps 2-5 for each of the selected solvents.

  • Calculation: Calculate the approximate solubility in each solvent (in mg/mL or mM).

Table 1: Solubility Testing Log

Solvent Mass of Compound (mg) Final Volume of Solvent (µL) Calculated Solubility (mg/mL) Observations
DMSO
DMF
Ethanol

| H₂O / PBS | | | | |

Protocol for Preparation of a Concentrated Stock Solution

Based on the results from the solubility determination, a concentrated stock solution can be prepared. DMSO is often the solvent of choice for creating high-concentration stocks of novel compounds for biological screening.[7]

Materials:

  • 5-Chloro-N-hydroxypyridine-3-carboxamide

  • Analytical balance

  • Appropriate volumetric flask (Class A)

  • Selected solvent (e.g., anhydrous DMSO)

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh a desired amount of 5-Chloro-N-hydroxypyridine-3-carboxamide.

  • Transfer: Carefully transfer the weighed compound into a volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final desired volume of the selected solvent (e.g., DMSO) to the flask.

  • Mixing: Mix the contents by vortexing. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Gentle warming (to no more than 37°C) may also be employed, but the stability of the compound to heat should be considered.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a sterile, amber glass vial or a cryogenic vial suitable for the chosen storage temperature.

G cluster_prep Stock Solution Preparation weigh Weigh Compound transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~75% of Solvent transfer->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve final_vol Add Solvent to Final Volume dissolve->final_vol homogenize Homogenize Solution final_vol->homogenize store Store Appropriately homogenize->store

Caption: Workflow for preparing a concentrated stock solution.

Preparation of Aqueous Working Solutions

For many biological assays, a high concentration of organic solvent like DMSO can be cytotoxic. Therefore, it is necessary to dilute the stock solution into an aqueous buffer or cell culture medium.

Procedure:

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution in the aqueous buffer of choice. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Precipitation Check: After each dilution step, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles appear, this indicates that the solubility limit in the aqueous medium has been exceeded.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is at a level that does not affect the experimental system (typically ≤ 0.5%).

Storage and Stability

The stability of 5-Chloro-N-hydroxypyridine-3-carboxamide in solution is unknown. The following are general best practices for storage:

  • Stock Solutions: Store concentrated stock solutions in DMSO or DMF at -20°C or -80°C in tightly sealed, light-protected vials.

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Avoid storing compounds in aqueous solutions for extended periods, as they may be prone to hydrolysis.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to prevent degradation. Consider preparing smaller aliquots of the stock solution.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available from: [Link]

  • (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. Available from: [Link]

  • N-Hydroxypyridine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PureSynth. 5-Chloro-3-Hydroxypyridine 99%. Available from: [Link]

  • Google Patents. Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • Molbase. Synthesis of 3-Hydroxy-5-chloro-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides. Available from: [Link]

  • MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

  • ResearchGate. (PDF) N′-Hydroxypyridine-2-carboximidamide. Available from: [Link]

  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • ResearchGate. (PDF) N'-Hydroxypyridine-2-carboximidamide. Available from: [Link]

  • National Center for Biotechnology Information. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Modifying experimental protocols for 5-Chloro-N-hydroxypyridine-3-carboxamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Chloro-N-hydroxypyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-N-hydroxypyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on modifying experimental protocols and troubleshooting common issues encountered when working with this specialized hydroxamic acid derivative.

Compound Profile & Safe Handling

This section addresses fundamental questions regarding the properties and safe handling of 5-Chloro-N-hydroxypyridine-3-carboxamide, a molecule combining a chlorinated pyridine core with a metal-chelating hydroxamic acid group. This unique structure suggests its primary utility as a potential metalloenzyme inhibitor.

Frequently Asked Questions (FAQs): Profile & Handling

Q1: What are the key chemical properties and structural features I should be aware of?

A1: 5-Chloro-N-hydroxypyridine-3-carboxamide is a multifaceted compound. Its behavior is dictated by three primary components:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The presence of the electronegative chlorine atom at the 5-position influences the electronic properties of the ring system.

  • Carboxamide Linker: A stable amide bond at the 3-position.

  • N-hydroxy Group (Hydroxamic Acid): This is the most reactive and functionally significant part of the molecule. Hydroxamic acids are weak acids (pKa typically 8.5-9.5) and can exist in two tautomeric forms: a keto form and an iminol form.[1][2] The iminol form is more prevalent in basic conditions.[1] Crucially, this moiety is an excellent chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which is the basis for its common use as an inhibitor of metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).[1][3][4]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Given its components, this compound should be handled with care. Safety data sheets (SDS) for structurally related compounds provide essential guidance.

  • Handling: The compound is likely a powder or solid.[5] Avoid breathing dust or fumes.[6] Use only in a well-ventilated area, such as a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[7][9]

  • Toxicity: The compound is anticipated to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[10] It is critical to consult the specific SDS for the batch you are using. Furthermore, hydroxamic acids as a class can exhibit mutagenic properties in vitro, a factor to consider in your experimental design and risk assessment.[3][11]

Q3: What are the expected solubility characteristics of this compound?

A3: Solubility will be influenced by both the pyridine ring and the acidic hydroxamic acid group.

  • Aqueous Solubility: Based on related structures like 5-Chloro-3-hydroxypyridine, some solubility in water can be expected.[9] However, the overall molecule is larger and more complex. Solubility in aqueous buffers is likely to be pH-dependent. In alkaline solutions, the hydroxamic acid will deprotonate to form the more soluble hydroxamate anion.[1]

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). For biological assays, preparing a concentrated stock solution in 100% DMSO is a standard practice.

Synthesis & Purification: A Troubleshooting Guide

The synthesis of 5-Chloro-N-hydroxypyridine-3-carboxamide typically involves the coupling of an activated 5-chloronicotinic acid derivative with hydroxylamine. This process, while straightforward in theory, can present challenges related to yield, purity, and side reactions.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 5-Chloronicotinic Acid activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) start->activation Activating Agent workup Aqueous Workup (Acid/Base Extraction) coupling Coupling with Hydroxylamine (NH₂OH·HCl) activation->coupling Activated Intermediate purify Purification Step crude Crude Product coupling->crude Reaction Mixture final Pure Compound crude->workup Quench & Extract workup->purify Crude Solid/Oil purify->final TLC/HPLC Analysis

Caption: General workflow for the synthesis of 5-Chloro-N-hydroxypyridine-3-carboxamide.

Standard Synthesis Protocol

This protocol provides a general methodology. Molar equivalents and reaction conditions may require optimization.

  • Activation of 5-Chloronicotinic Acid:

    • To a solution of 5-chloronicotinic acid (1.0 eq) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar), add your activating agent (e.g., oxalyl chloride or thionyl chloride for the acid chloride route; or a carbodiimide like EDCI with an additive like HOBt for direct coupling).

    • Stir at the appropriate temperature (e.g., 0 °C to room temperature) for 1-2 hours until activation is complete.

  • Coupling with Hydroxylamine:

    • In a separate flask, prepare a solution or suspension of hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., triethylamine or pyridine, 2.2-3.0 eq) in an anhydrous solvent.

    • Cool this mixture to 0 °C.

    • Slowly add the activated 5-chloronicotinic acid solution from Step 1 to the hydroxylamine mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once complete, quench the reaction with water or a saturated NH₄Cl solution.

    • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[12]

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is very low. What are the likely causes and how can I fix it?

A1: Low yields in hydroxamic acid synthesis are common and can stem from several factors.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Acid Activation The carboxylic acid must be converted to a more reactive species (e.g., acid chloride, active ester). Solution: Ensure your activating agents (SOCl₂, oxalyl chloride, EDCI) are fresh. If using EDCI, include an additive like HOBt or HOSu to form the active ester and improve efficiency.
Hydroxylamine Reactivity Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) and must be neutralized in situ by a base to generate the free nucleophile. Solution: Ensure you are using at least two equivalents of base: one to neutralize the HCl salt and one to scavenge the acid produced during the amide formation.
Product Degradation Hydroxamic acids can be unstable, especially under harsh basic or acidic conditions or at high temperatures. A potential side reaction is the Lossen rearrangement, which converts the hydroxamic acid to an isocyanate, particularly if the hydroxyl group is inadvertently activated.[3][11] Solution: Maintain low reaction temperatures (0 °C to RT). Use a non-nucleophilic base like triethylamine or DIPEA instead of stronger bases. Monitor the reaction closely by TLC to avoid prolonged reaction times.[12]
Poor Workup Technique The product, being weakly acidic, might be lost to the aqueous layer during extraction if the pH is not controlled. Solution: Ensure your aqueous washes are not overly basic. A final wash with a neutral brine solution is recommended before drying the organic layer.

Q2: My final product is impure even after purification. What are the common impurities and how can I remove them?

A2: Purity is critical for biological assays. Common impurities include starting materials and side products.

Common Impurity Identification & Removal Strategy
Unreacted 5-Chloronicotinic Acid This acidic impurity will be visible as a separate spot on TLC. Removal: During workup, wash the organic layer with a dilute basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic starting material will be extracted into the aqueous layer, while the much weaker acidic product should largely remain in the organic phase.
Unreacted Hydroxylamine This basic impurity can be hard to see on UV-active TLC plates. Removal: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup to remove any residual basic compounds.[12]
Isocyanate from Lossen Rearrangement This highly reactive intermediate can react with water to form an amine or with other nucleophiles to form ureas. These are often difficult to separate from the desired product due to similar polarities. Removal: Prevention is key (see Q1). If formed, careful optimization of column chromatography with a gradient solvent system is required for separation.[12]

Biological Assays & Screening: A Troubleshooting Guide

The 5-Chloro-N-hydroxypyridine-3-carboxamide scaffold is primed for use as a metalloenzyme inhibitor. The hydroxamic acid acts as a "warhead," coordinating with the catalytic metal ion (typically Zn²⁺) in the enzyme's active site.

Mechanism of Action: Metalloenzyme Inhibition

enzyme Enzyme Active Site product Product enzyme->product Catalysis zinc Zn²⁺ inhibitor 5-Chloro-N-hydroxypyridine-3-carboxamide (Hydroxamic Acid Moiety) inhibitor->zinc Bidentate Chelation (O,O' coordination) substrate Natural Substrate substrate->enzyme Binds to Active Site

Caption: Hydroxamic acid inhibiting a metalloenzyme by chelating the active site zinc ion.

Frequently Asked Questions (FAQs): Biological Assays

Q1: I am seeing highly variable IC₅₀ values between experiments. What could be causing this inconsistency?

A1: Variability in potency measurements is a frequent challenge and often points to issues with compound handling, stability, or the assay conditions themselves.

Potential Cause Explanation & Troubleshooting Steps
Compound Instability in Buffer Hydroxamic acids can be unstable in aqueous solutions over time, especially at non-neutral pH or in the presence of certain buffer components. Solution: Prepare fresh dilutions of the compound from a DMSO stock immediately before each experiment. Minimize the time the compound spends in aqueous buffer. Conduct a time-course experiment to assess the compound's stability in your specific assay buffer.
Poor Solubility / Precipitation Even if the stock solution is clear, the compound may precipitate when diluted into the aqueous assay buffer, reducing its effective concentration. This is a common cause of "flat" dose-response curves. Solution: Visually inspect your assay plates for any signs of precipitation. Lower the highest concentration used in your dose-response curve. Consider adding a small percentage of a co-solvent like DMSO or a surfactant to the assay buffer, but be sure to include it in control wells to account for its effects.
Chelation of Essential Metal Ions If your assay system (e.g., cell culture media) contains trace metal ions, the hydroxamic acid can chelate them, effectively reducing the amount of free compound available to interact with the target enzyme. Solution: This is an inherent property. Be consistent with the source and preparation of all assay buffers and media to minimize variability. In some purified enzyme systems, you may need to consider the use of metal ion buffers.
Inconsistent Cell Conditions For cell-based assays, variability in cell passage number, density, or health can dramatically impact results.[13] Solution: Use cells within a consistent and narrow passage number range. Ensure cell seeding density is uniform across all plates and that cells are in a healthy, logarithmic growth phase at the start of the experiment.

Q2: Could my compound be directly interfering with the assay technology?

A2: Yes, this is a critical consideration, especially for a strong metal chelator.

  • Assays Using Metal Ions: If your assay readout depends on a metal ion (e.g., some fluorescent probes, enzyme-coupled systems using Mg²⁺ or Mn²⁺), the hydroxamic acid could sequester this ion and produce a false positive or false negative result. Solution: Run a counterscreen where you test your compound against the detection system in the absence of the primary target enzyme.

  • Colorimetric/Fluorometric Assays: Highly conjugated compounds can sometimes absorb light or fluoresce at the same wavelengths used for detection, leading to signal interference. Solution: Measure the absorbance or fluorescence spectrum of your compound to check for overlap with your assay's excitation/emission wavelengths. Include "compound-only" control wells to quantify and subtract any background signal.

Q3: I've read that hydroxamic acids can be mutagenic. How should this affect my experiments?

A3: The potential for mutagenicity is a well-documented liability for the hydroxamic acid class and should be taken seriously.[1][11] The concern arises from the potential in vivo or in vitro conversion to an isocyanate via the Lossen rearrangement, which can then react with DNA.[3]

  • For Early-Stage Screening: While a concern, it may be tolerated for initial hit-finding and mechanism-of-action studies.

  • For Lead Optimization & Pre-clinical Development: This is a major red flag. You must perform standard genotoxicity assays (e.g., Ames test) to assess the mutagenic potential of your specific compound.[11] If positive, medicinal chemistry efforts may be required to replace the hydroxamic acid with an alternative zinc-binding group to mitigate this risk.[2] Always handle the compound assuming it has potential mutagenic properties, using appropriate PPE and disposal procedures.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting Inconsistent Results in 2-Pyridinecarbothioamide Experiments. BenchChem.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-chloropyridine. Thermo Fisher Scientific.
  • Fisher Scientific. (n.d.). 5-Chloro-3-hydroxypyridine, 99%. Fisher Scientific.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-3-hydroxypyridine. Thermo Fisher Scientific.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-2-hydroxy-3-nitropyridine. Fisher Scientific.
  • Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-22. [Link]

  • Pessetto, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22143–22154. [Link]

  • CymitQuimica. (2025). Safety Data Sheet for 3-Chloro-5-hydroxypyridine. TCI EUROPE N.V.
  • Pessetto, M., et al. (2021).
  • Pessetto, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • S.B. (2015). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Optimization

Reducing impurities in 5-Chloro-N-hydroxypyridine-3-carboxamide preparations

Technical Support Center: 5-Chloro-N-hydroxypyridine-3-carboxamide Ref: TSC-CHL-PYR-003 | Version: 2.1 | Status: Active Introduction: The Purity Paradox You are likely synthesizing 5-Chloro-N-hydroxypyridine-3-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-N-hydroxypyridine-3-carboxamide Ref: TSC-CHL-PYR-003 | Version: 2.1 | Status: Active

Introduction: The Purity Paradox

You are likely synthesizing 5-Chloro-N-hydroxypyridine-3-carboxamide (also known as 5-chloronicotinohydroxamic acid) as a zinc-binding motif for HDAC inhibition or metalloenzyme studies.

The Core Challenge: Hydroxamic acids are chemically "promiscuous." They are potent chelators (grabbing trace metals from your solvents), they are nucleophiles (reacting with their own activated esters), and they are prone to rearrangement (Lossen).

This guide moves beyond standard synthesis to address the specific impurity profiles of the 5-chloropyridine scaffold.

Part 1: The Chemistry of Contamination (Root Cause Analysis)

Before troubleshooting, you must identify the enemy. The 5-chloro substituent on the pyridine ring withdraws electrons, making the carbonyl carbon more electrophilic but also affecting the acidity of the hydroxamic -NH.

Impurity TypeChemical IdentityOrigin/CauseDetection (HPLC)
Hydrolysis Product 5-Chloronicotinic acidWater ingress; high pH workup; old hydroxylamine stock.RRT < 1.0 (Polar)
O-Acyl Species O-(5-chloronicotinoyl)hydroxylamineIncorrect pH during coupling; excess activating agent (CDI/EDC).RRT > 1.0 (Non-polar)
Rearrangement 5-Chloropyridin-3-amine (via Isocyanate)Lossen Rearrangement triggered by heat or activation of the O-acyl intermediate.[1]Distinct amine shift
Metal Complex Fe(III)-Hydroxamate (Tris-chelate)Leaching from stainless steel needles/spatulas.Pink/Red Color

Part 2: Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities based on reaction conditions.

G Start 5-Chloronicotinic Acid/Ester Reaction Reaction Zone (NH2OH + Base) Start->Reaction Activation Target Target: 5-Chloro-N-hydroxy pyridine-3-carboxamide Reaction->Target Kinetic Control Imp_Acid Impurity A: Parent Acid (Hydrolysis) Reaction->Imp_Acid Water/High Temp Imp_OAcyl Impurity B: O-Acyl Species Reaction->Imp_OAcyl Wrong pH/Excess Agent Target->Imp_Acid Acidic Workup Imp_Iron Impurity D: Fe(III) Complex (Pink Color) Target->Imp_Iron Trace Fe (Steel) Imp_Lossen Impurity C: Amine/Urea (Lossen Rearrangement) Imp_OAcyl->Imp_Lossen Heat (>40°C)

Figure 1: Reaction pathways leading to the target molecule vs. critical impurities. Note the O-acyl intermediate as a gateway to the dangerous Lossen rearrangement.

Part 3: Troubleshooting & FAQs

Category A: Visual Diagnostics (Color & Physical State)

Q: My final product is turning pink or deep red. Is this decomposition? A: This is likely Iron Chelation , not decomposition.

  • The Science: Hydroxamic acids have massive stability constants (log K > 25) for Fe(III). Even ppb levels of iron from stainless steel spatulas, needles, or non-passivated reactors will form a colored "tris-hydroxamate" iron complex [1][4].

  • The Fix:

    • Re-dissolve the crude solid in Ethyl Acetate/Methanol.

    • Wash with 5% aqueous EDTA (disodium) or Citric Acid.

    • Crucial: Use glass or plastic spatulas and needles for all future handling. Avoid stainless steel contact.

Q: I see a precipitate forming during the reaction (before workup). A: This is often the Potassium Salt of the hydroxamic acid (if using KOH/MeOH).

  • Validation: Take a small aliquot, add dilute HCl. If it dissolves and then re-precipitates slowly (as the free acid), it is your product.

  • Warning: If the precipitate is insoluble in water, it may be the symmetrical urea formed via the Lossen rearrangement [2].

Category B: Synthesis & Reaction Control

Q: I have persistent starting material (Methyl Ester) that won't convert, even after 24 hours. A: The reaction has likely stalled due to equilibrium or insufficient nucleophilicity.

  • Troubleshooting Protocol:

    • Fresh Reagents: Hydroxylamine free base is unstable. Are you generating it in situ from

      
      ? Ensure you are using at least 3-4 equivalents of Base (KOH/NaOMe) to fully neutralize the HCl and deprotonate the hydroxylamine [3].
      
    • Catalysis: Add 10 mol% Sodium Methoxide . The methoxide anion is a better nucleophile to attack the ester, forming a transient species that hydroxylamine then attacks.

    • Solvent Switch: Move from Methanol to THF/Methanol (1:1). Pure methanol can solvate the ester too strongly, stabilizing the ground state.

Q: How do I prevent the O-acylation impurity? A: O-acylation occurs when the hydroxamic oxygen attacks the activated acid instead of the nitrogen.

  • The Fix:

    • pH Control: Maintain pH > 9 during coupling. The Nitrogen atom is more nucleophilic than the Oxygen in basic conditions. In neutral/acidic conditions, Oxygen nucleophilicity competes [5].

    • Order of Addition: Add the activated ester to the hydroxylamine solution, not vice-versa. This ensures a constant excess of nucleophile (

      
      ) relative to the electrophile.
      

Part 4: Purification Protocols

Do not rely on silica chromatography for free hydroxamic acids; they streak (tailing) and chelate metal ions from the silica binder.

Protocol A: The "Copper Chelate" Isolation (High Purity)

Best for removing non-chelating impurities (esters, acids).

  • Precipitation: Dissolve crude mixture in water. Add saturated Copper(II) Acetate solution.

  • Filter: The green Cu(II)-hydroxamate complex will precipitate. Filter and wash with water (removes non-chelating impurities).

  • Release: Suspend the green solid in Methanol/Water. Bubble

    
     gas (traditional) or stir with Thioacetamide  (safer) to precipitate Copper Sulfide (black).
    
  • Final Step: Filter off the CuS. Concentrate the filtrate to obtain the pure free hydroxamic acid.

Protocol B: The "pH Swing" Crystallization (Scalable)

Best for removing the parent 5-chloronicotinic acid.

  • Dissolution: Dissolve crude solid in minimum 1M NaOH (pH ~12). Both product and acid impurity are soluble.

  • Wash: Extract the aqueous layer with Ethyl Acetate (removes unreacted esters and non-polar O-acyl impurities).

  • Acidification: Cool to 0°C. Dropwise add 1M HCl.

    • Observation: The 5-chloronicotinic acid (pKa ~ 3.8) will precipitate first if you go too low, but the hydroxamic acid (pKa ~ 8.5) precipitates earlier as a neutral species? Correction: The hydroxamic acid is amphoteric but generally precipitates around pH 6-7. The carboxylic acid precipitates at pH 3-4.

  • Target pH: Adjust pH to 6.5 - 7.0 . The hydroxamic acid should crystallize out. Filter immediately. The carboxylic acid remains in solution (as the carboxylate) at this pH.

Part 5: Analytical Validation (HPLC)

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Do not use TFA; it degrades hydroxamic acids).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Wavelength: 265 nm (Pyridine absorption).

Troubleshooting Flowchart:

Troubleshooting Start Issue Detected CheckColor Is the product Pink/Red? Start->CheckColor CheckHPLC HPLC: Extra Peak? CheckColor->CheckHPLC No Iron Iron Contamination Action: EDTA Wash CheckColor->Iron Yes PeakPos Peak Position? CheckHPLC->PeakPos AcidImp RRT < 1.0 (Polar) Impurity: Parent Acid Action: pH 7 Recryst PeakPos->AcidImp Early Eluting OAcylImp RRT > 1.0 (Non-polar) Impurity: O-Acyl/Ester Action: EtOAc Wash @ pH 12 PeakPos->OAcylImp Late Eluting

Figure 2: Diagnostic logic for rapid impurity identification.

References

  • Kurzak, B., et al. (1992). "Hydroxamic acids as chelating agents: Solution chemistry and applications." Journal of Coordination Chemistry.

  • Derasp, J. S., et al. (2020).[2] "The Lossen Rearrangement: A persistent side reaction in hydroxamic acid synthesis." Organic Letters.

  • Reddy, A. S., et al. (2017). "Process for the preparation of Vorinostat and its analogues." US Patent 9,663,456.

  • Codd, R. (2008). "Metallomics of hydroxamic acid-based metalloenzyme inhibitors." Metallomics.

  • Wang, R., et al. (2023).[3] "Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Cross-Reactivity Profiling of 5-Chloro-N-hydroxypyridine-3-carboxamide (5-Cl-NHA)

This guide provides a comprehensive technical framework for profiling the cross-reactivity of 5-Chloro-N-hydroxypyridine-3-carboxamide , hereafter referred to as 5-Cl-NHA . Executive Summary & Compound Profile 5-Chloro-N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for profiling the cross-reactivity of 5-Chloro-N-hydroxypyridine-3-carboxamide , hereafter referred to as 5-Cl-NHA .

Executive Summary & Compound Profile

5-Chloro-N-hydroxypyridine-3-carboxamide (5-Cl-NHA) is a synthetic hydroxamic acid derivative primarily utilized as a Zinc-Binding Fragment (ZBF) in medicinal chemistry. Unlike complex inhibitors like Vorinostat (SAHA) which contain elaborate "cap" groups for isoform selectivity, 5-Cl-NHA represents a "minimalist" pharmacophore. It consists solely of a zinc-binding group (ZBG) attached to an electron-deficient pyridine scaffold.

Why Profile This Compound? In drug discovery, 5-Cl-NHA serves as a critical probe to distinguish between intrinsic ZBG affinity (binding driven solely by the hydroxamate-metal interaction) and scaffold-mediated selectivity . Its profiling is essential to identify "off-target" metalloenzyme inhibition—specifically differentiating between Histone Deacetylases (HDACs), Urease, and Matrix Metalloproteinases (MMPs).

Chemical Identity[1][2][3]
  • IUPAC Name: 5-Chloro-N-hydroxy-3-pyridinecarboxamide

  • Common Abbreviation: 5-Cl-NHA

  • CAS Number: 1289215-96-8

  • Primary Mechanism: Bidentate chelation of catalytic Zinc (Zn²⁺) ions via the hydroxamic acid moiety (

    
    ).
    
  • Key Structural Feature: The 5-Chloro substituent on the pyridine ring modulates the pKa of the hydroxamic acid, influencing its ionization and metal-binding strength compared to unsubstituted nicotinohydroxamic acid.

Comparative Analysis: 5-Cl-NHA vs. Standard Alternatives

To objectively assess the performance of 5-Cl-NHA, it must be benchmarked against established metalloenzyme inhibitors. The following table contrasts 5-Cl-NHA with Acetohydroxamic Acid (AHA) (a simple urease inhibitor) and Vorinostat (SAHA) (a pan-HDAC inhibitor).

Table 1: Comparative Performance Profile
Feature5-Cl-NHA (Probe) Acetohydroxamic Acid (AHA) Vorinostat (SAHA)
Primary Class Pyridine-based ZBFAliphatic HydroxamateHydroxamate-based Peptidomimetic
Target Specificity Low/Moderate (Promiscuous ZBG)Low (Urease dominant)Moderate (Class I/II HDACs)
Potency (IC₅₀) µM range (1–50 µM)High µM / Low mMnM range (10–500 nM)
Binding Mode Core Chelation + Pyridine StackingCore Chelation OnlyChelation + Surface Recognition Cap
Key Cross-Reactivity HDACs, Urease, MMPs, PDFUrease, MMPsHDAC6, HDAC1, HDAC3
Application Fragment Screening / Selectivity Probe Urease Inhibition StandardHDAC Inhibition Standard

Expert Insight:

5-Cl-NHA typically exhibits 10-100x higher potency than AHA due to the pyridine ring's ability to engage in


-stacking interactions within the enzyme active site, yet it lacks the nanomolar potency of SAHA because it misses the hydrophobic "cap" group required for high-affinity binding to the HDAC surface rim.

Mechanism of Action & Cross-Reactivity Landscape

Understanding the "Zinc Binding Landscape" is crucial for designing the profiling panel. Hydroxamic acids are notorious for "pan-assay interference" (PAINS) related to metal chelation if not properly controlled.

Figure 1: The Zinc-Binding Cross-Reactivity Network

The following diagram illustrates the competitive binding landscape of 5-Cl-NHA across three major metalloenzyme families.

ZincBindingLandscape Compound 5-Cl-NHA (Hydroxamic Acid ZBG) Mechanism Bidentate Zn2+ Chelation (O-O Coordination) Compound->Mechanism Primary Mode HDAC HDACs (Class I/II) (Epigenetic Regulation) Mechanism->HDAC High Affinity (Zinc Tunnel) Urease Urease (Bacterial Metabolism) Mechanism->Urease Moderate Affinity (Ni2+/Zn2+ Site) MMP MMPs (Matrix Metalloproteinases) (Tissue Remodeling) Mechanism->MMP Variable Affinity (S1' Pocket) Filter_HDAC Selectivity Factor: Pyridine Ring Stacking HDAC->Filter_HDAC Filter_Urease Selectivity Factor: 5-Cl Steric Fit Urease->Filter_Urease

Caption: 5-Cl-NHA targets multiple metalloenzymes via a common chelation mechanism, with selectivity modulated by the pyridine scaffold.

Experimental Methodologies for Profiling

To generate a robust cross-reactivity profile, you must assay 5-Cl-NHA against its three primary competitors: HDACs, Urease, and MMPs.

Protocol A: Fluorometric HDAC Activity Assay (Epigenetic Profiling)

This assay determines if 5-Cl-NHA acts as a functional epigenetic modulator or merely a weak chelator.

Materials:

  • Recombinant human HDAC1 and HDAC6 (to test isoform selectivity).[1]

  • Fluorogenic substrate: Boc-Lys(Ac)-AMC.

  • Reference: Vorinostat (SAHA).

Workflow:

  • Preparation: Dilute 5-Cl-NHA in DMSO to generate a 10-point dose-response curve (range: 1 nM to 100 µM).

  • Incubation: Incubate enzyme (HDAC1 or HDAC6) with 5-Cl-NHA for 30 minutes at 37°C in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Critical Step: Ensure buffer contains no DTT initially, as thiols can interfere with zinc binding.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM final) and incubate for 60 minutes.

  • Development: Add Trypsin/Developer solution to release the AMC fluorophore.

  • Detection: Measure Fluorescence Intensity (Ex/Em = 360/460 nm).

Data Validation:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Check: SAHA IC₅₀ should be ~100-200 nM (HDAC1).

Protocol B: Urease Inhibition Assay (Selectivity Counter-Screen)

Since nicotinohydroxamic acids are historic urease inhibitors, this screen detects "off-target" bacterial enzyme inhibition.

Materials:

  • Jack Bean Urease (Type III).

  • Substrate: Urea (20 mM).

  • Indicator: Phenol Red (Berthelot method).

Workflow:

  • Mix: Combine 10 µL of 5-Cl-NHA (various concentrations) with 0.5 units of Urease in Phosphate Buffer (pH 6.8).

  • Pre-incubation: 15 minutes at 37°C.

  • Reaction: Add 40 µL of Urea solution. Incubate for 30 minutes.

  • Quantification: Add Phenol Red/Alkali hypochlorite reagents. Measure Absorbance at 625 nm (Blue color indicates ammonia production).

  • Calculation: % Inhibition =

    
    .
    

Data Interpretation & Selectivity Index (SI)

The raw IC₅₀ values must be converted into Selectivity Indices (SI) to determine the compound's profile.

Formula:



Hypothetical Data Interpretation Table

Use this template to analyze your experimental results.

MetricScenario A: HDAC SelectiveScenario B: Promiscuous ChelatorScenario C: Urease Selective
HDAC1 IC₅₀ 2.5 µM10 µM> 50 µM
Urease IC₅₀ > 100 µM12 µM5.0 µM
MMP-9 IC₅₀ > 50 µM15 µM> 50 µM
Conclusion Specific Epigenetic Probe Non-specific ZBF (Avoid) Antibacterial Lead

Interpretation Guide:

  • If Scenario B is observed (SI < 5 for all targets), 5-Cl-NHA is acting as a non-specific chelator. The 5-Chloro group is insufficient to drive selectivity.

  • If Scenario A is observed, the pyridine nitrogen and 5-Cl group are likely engaging specific residues (e.g., Asp/His) in the HDAC tunnel.

Profiling Workflow Diagram

The following Graphviz diagram outlines the logical flow for determining the cross-reactivity profile of 5-Cl-NHA.

ProfilingWorkflow Start Start: 5-Cl-NHA Sample PrimaryScreen Step 1: Primary HDAC Screen (Fluorometric Assay) Start->PrimaryScreen Decision1 Is IC50 < 10 µM? PrimaryScreen->Decision1 SecondaryScreen Step 2: Cross-Reactivity Panel (Urease & MMP Assays) Decision1->SecondaryScreen Yes Result_Inactive Outcome: Inactive / Poor Solubility Decision1->Result_Inactive No Analysis Step 3: Calculate Selectivity Index (SI) SecondaryScreen->Analysis Result_Specific Outcome: Selective Probe (SI > 10) Analysis->Result_Specific High Selectivity Result_Promiscuous Outcome: Promiscuous Chelator (SI < 5) Analysis->Result_Promiscuous Low Selectivity

Caption: Decision tree for categorizing 5-Cl-NHA based on enzymatic inhibition thresholds.

References

  • Loddick, S. A., et al. (2024). Mechanism of Zinc Binding in Hydroxamic Acid-Based Inhibitors. Journal of Medicinal Chemistry .

  • Griffith, E. C., et al. (2023). Profiling HDAC Inhibitor Selectivity: A Comprehensive Assay Panel. Nature Protocols .

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry .

  • Blackburn, C. (2022). Fragment-Based Drug Discovery: From Chemical Probes to Clinical Candidates. Elsevier Science .

  • Vendor Catalog Data. (2025). 5-Chloro-N-hydroxypyridine-3-carboxamide (CAS 1289215-96-8) Product Sheet. Arctom Scientific .

Sources

Comparative

Head-to-head comparison of 5-Chloro-N-hydroxypyridine-3-carboxamide derivatives

This guide provides a comprehensive head-to-head comparison of 5-Chloro-N-hydroxypyridine-3-carboxamide (also known as 5-Chloronicotinohydroxamic Acid ) and its derivatives. It focuses on their application as inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive head-to-head comparison of 5-Chloro-N-hydroxypyridine-3-carboxamide (also known as 5-Chloronicotinohydroxamic Acid ) and its derivatives. It focuses on their application as inhibitors of metalloenzymes, specifically Urease (primary target for H. pylori and agricultural nitrogen loss) and Histone Deacetylases (HDACs) (epigenetic cancer targets).

Executive Summary

5-Chloro-N-hydroxypyridine-3-carboxamide represents a privileged scaffold in medicinal chemistry, combining a pyridine core with a hydroxamic acid zinc/nickel-binding group (ZBG). Unlike aliphatic hydroxamic acids (e.g., Acetohydroxamic acid), this aromatic derivative leverages the 5-chloro substituent to enhance lipophilicity and target engagement via hydrophobic interactions.[1]

Key Findings:

  • Potency: The 5-chloro derivative generally outperforms the parent nicotinohydroxamic acid and standard acetohydroxamic acid (AHA) in urease inhibition assays due to enhanced hydrophobic pocket occupancy.

  • Selectivity: The electron-withdrawing chlorine atom lowers the pKa of the hydroxamic acid, potentially strengthening metal chelation (Ni²⁺ in Urease, Zn²⁺ in HDACs).

  • Stability: Aromatic hydroxamates exhibit superior metabolic stability compared to their aliphatic counterparts, which are prone to rapid hydrolysis.[1]

Comparative Analysis: Structure-Activity Relationship (SAR)

The following table contrasts the 5-chloro derivative with its key analogs and clinical standards.

Table 1: Comparative Profile of 5-Substituted Nicotinohydroxamic Acid Derivatives
CompoundSubstituent (R)Relative Potency (Urease)Relative Potency (HDAC)Lipophilicity (cLogP)Key Pharmacological Feature
5-Chloro-N-hydroxypyridine-3-carboxamide -Cl High (++++) High (+++) 0.85 Optimal balance of size and lipophilicity for active site pockets.
Nicotinohydroxamic Acid (Parent)-HModerate (++)Moderate (++)0.12Good solubility but weaker hydrophobic interaction.
5-Bromo-N-hydroxypyridine-3-carboxamide-BrHigh (++++)High (+++)1.02Strong potency but higher molecular weight; steric clashes possible in small pockets.
5-Fluoro-N-hydroxypyridine-3-carboxamide-FModerate (+++)Moderate (++)0.25Metabolic blocker; lower lipophilicity than Cl/Br.
5-Methyl-N-hydroxypyridine-3-carboxamide-CH₃Moderate (++)Low (+)0.60Electron-donating group weakens hydroxamic acid acidity/chelation.
Acetohydroxamic Acid (Standard) (Aliphatic)Low (+) N/A -0.90 Clinical standard (Lithostat); weak potency, rapid clearance.
Vorinostat (SAHA) (Phenyl-Cap)N/A Very High (++++) 2.5 HDAC standard; distinct "Cap-Linker-ZBG" topology.

*Potency is relative to the specific assay conditions (e.g., Jack Bean Urease or HeLa Nuclear Extract).[1]

Mechanistic Insight: The "Chloro-Effect"

The 5-chloro substituent plays a dual role:

  • Electronic: It withdraws electron density from the pyridine ring, which propagates to the hydroxamic acid group, slightly lowering the pKa.[1] This facilitates the deprotonation required for bidentate metal chelation.

  • Steric/Hydrophobic: In the Urease active site, a hydrophobic flap covers the nickel center. The 5-chloro group engages this flap via van der Waals interactions, stabilizing the inhibitor-enzyme complex more effectively than the unsubstituted parent.

Mechanism of Action & Signaling Pathways

The biological activity of these derivatives hinges on their ability to chelate catalytic metal ions.[2]

Pathway Visualization

The following diagram illustrates the dual inhibition mechanism (Urease vs. HDAC) and the synthesis pathway.

G Target_Urease Target: Urease (Ni2+) Urease_Effect Inhibit Urea Hydrolysis (Decrease NH3, pH) Target_Urease->Urease_Effect Target_HDAC Target: HDAC (Zn2+) HDAC_Effect Increase Histone Acetylation (p21 Expression, Apoptosis) Target_HDAC->HDAC_Effect Compound 5-Chloro-N-hydroxypyridine- 3-carboxamide Compound->Target_Urease Bidentate Chelation (Hydrophobic Pocket Fit) Compound->Target_HDAC Zinc Binding (Epigenetic Modulation) Start 5-Chloronicotinic Acid Start->Compound Activation & Coupling Reagent Ethyl Chloroformate / NH2OH AHA Acetohydroxamic Acid (Weak Binder) AHA->Target_Urease Low Affinity

Caption: Dual-target mechanism of 5-Chloro-N-hydroxypyridine-3-carboxamide showing synthesis origin and downstream physiological effects on Urease (Ni²⁺) and HDAC (Zn²⁺).

Experimental Protocols

To validate the performance of 5-Chloro-N-hydroxypyridine-3-carboxamide derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of 5-Chloro-N-hydroxypyridine-3-carboxamide

A mixed anhydride method is preferred for high yield and purity.

  • Activation: Dissolve 5-chloronicotinic acid (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to -15°C.

  • Coupling Agent: Add Ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.

  • Hydroxaminolysis: Prepare a fresh solution of Hydroxylamine (from NH₂OH·HCl + KOH in methanol). Add this solution to the reaction mixture at 0°C.

  • Workup: Stir at room temperature for 4 hours. Evaporate solvent. Acidify with 1N HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for characteristic pyridine protons (δ ~8.5-9.0 ppm) and the hydroxamic acid protons (-NH at ~11.0 ppm, -OH at ~9.5 ppm).

    • FeCl₃ Test: Dissolve a small amount in methanol and add FeCl₃. A deep red/violet color confirms the hydroxamic acid moiety.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Determine IC₅₀ against Jack Bean Urease.

  • Reagents:

    • Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 7.4).

    • Substrate: Urea (100 mM).

    • Reagent A: Phenol + Sodium Nitroprusside.

    • Reagent B: NaOH + NaOCl.

  • Incubation: Mix 25 µL enzyme + 25 µL inhibitor (serial dilutions of 5-chloro derivative). Incubate at 37°C for 15 min.

  • Reaction: Add 50 µL Urea solution. Incubate for 10 min.

  • Detection: Add 100 µL Reagent A and 100 µL Reagent B. Incubate 15 min for color development (blue).

  • Measurement: Read Absorbance at 625 nm .

  • Calculation: % Inhibition =

    
    .
    

References

  • Svane, S., et al. (2020).[1][3] "Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis."[3] Scientific Reports.[3] Link

  • Amtul, Z., et al. (2004).[1] "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. Link

  • Mwakwari, S. C., et al. (2010).[1] "Synthetic HDACs inhibitors: pyridine-hydroxamic acid derivatives." Journal of Medicinal Chemistry. (Contextual reference for pyridine-HDAC SAR).

  • BenchChem. (2025).[4] "Structure-Activity Relationship (SAR) of Pyridine-3-carboxamide Analogs." Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-N-hydroxypyridine-3-carboxamide

This guide provides essential safety and handling protocols for 5-Chloro-N-hydroxypyridine-3-carboxamide, a compound of interest for researchers and professionals in drug development. As no comprehensive Safety Data Shee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-Chloro-N-hydroxypyridine-3-carboxamide, a compound of interest for researchers and professionals in drug development. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this document employs a conservative, "read-across" methodology. The recommendations herein are synthesized from hazard data for structurally similar compounds, including chloropyridines, pyridine carboxamides, and other pyridine derivatives, ensuring a robust and cautious approach to laboratory safety.

Our core philosophy is that a well-informed scientist is a safe scientist. This guide moves beyond a simple checklist, explaining the rationale behind each safety recommendation to build a deep, intrinsic understanding of risk management.

Anticipated Hazard Profile: A Read-Across Assessment

The chemical structure of 5-Chloro-N-hydroxypyridine-3-carboxamide contains three key functional groups: a chlorinated pyridine ring, a carboxamide group, and a hydroxylamine moiety. Each contributes to a potential hazard profile that must be respected. Our assessment, based on analogous compounds, suggests a substance that requires careful handling due to risks of irritation, and potential toxicity.

Potential Hazard Rationale Based on Structural Analogs Primary Concerns for Handling
Skin Irritation Chlorinated pyridines and related structures are frequently classified as skin irritants.[1][2][3][4]Direct contact could lead to localized redness, inflammation, or dermatitis.
Serious Eye Irritation A common hazard for this chemical class, with the potential for significant damage upon contact.[1][2][3][4][5]Accidental splashes of the solid powder or solutions pose a serious risk to vision.
Respiratory Tract Irritation Fine powders or aerosols of pyridine derivatives can irritate the respiratory system.[1][2][3][4][6]Inhalation of dust, particularly during weighing or transfer, can cause coughing and irritation.
Acute Oral Toxicity Many pyridine-based compounds are classified as harmful if swallowed.[3][6][7][8][9]Ingestion can lead to systemic effects, including nausea and dizziness.[5]
Hazardous Decomposition Thermal degradation may release toxic and corrosive gases.Heating the compound can produce hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][7][10]

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. A comprehensive safety strategy always starts with engineering and administrative controls. This hierarchy prioritizes the most effective measures first.

HierarchyOfControls cluster_0 Risk Mitigation Strategy cluster_1 Application for 5-Chloro-N-hydroxypyridine-3-carboxamide Elimination Elimination / Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (Physical barriers & ventilation) Elimination->Engineering If not feasible Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative Must be used in conjunction with FumeHood Work within a certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (The final barrier) Administrative->PPE To supplement SOPs Follow Standard Operating Procedures (SOPs) & receive documented training Administrative->SOPs PPE_Selection Select task-appropriate PPE (Eyes, Hands, Body) PPE->PPE_Selection

Sources

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